(S)-tosufloxacin
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Overview
Description
(S)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (S)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (R)-tosufloxacin.
Scientific Research Applications
Antibacterial Activity and Resistance
- Treatment for Pneumonia : Tosufloxacin is effective against pneumonia but not Mycobacterium tuberculosis. It's crucial to monitor patients suspected of having pulmonary tuberculosis even if antibiotics without antituberculous activity are initially effective (Fujishima et al., 2019).
- Evolution of Bacterial Resistance : Since the approval of tosufloxacin for children in Japan, quinolone-resistant Streptococcus pneumoniae strains have emerged among pediatric patients, emphasizing the importance of cautious fluoroquinolone administration (Takeuchi et al., 2017).
Pharmacokinetics and Safety
- Pharmacokinetics and Safety Profile : Tosufloxacin tosilate has been used since 1990 for various infections, including respiratory and urinary tract infections. It has proven effective and safe, with additional indications approved over the years (Niki, 2002).
Clinical Applications in Specific Conditions
- Haematological Malignancies : Tosufloxacin tosilate shows potential in preventing secondary infections in patients with haematological malignancies (Sawada et al., 2012).
- In Vitro Antimicrobial Activity : Tosufloxacin demonstrates superior antimicrobial activity against various tropical pathogens, including Salmonella and Pseudomonas pseudomallei, indicating its potential as a treatment option in the tropics (Srimuang et al., 2012).
Novel Pharmaceutical Formulations
- Inclusion Complex Formation : A study on forming an inclusion complex of tosufloxacin tosilate with hydroxypropyl-β-cyclodextrin using supercritical CO2 revealed improvements in dissolution and solubility, maintaining antibacterial effects (Sun et al., 2019).
Specialized Diagnostic Methods
- Electrochemiluminescence for Determination : A method utilizing electrochemiluminescence was developed for determining trace amounts of tosufloxacin, with applications in both medical and pharmaceutical analysis (Liu et al., 2005).
Potential Applications in Material Science
- Modified Urinary Catheters : Tosufloxacin-treated catheters, coated with chitosan, demonstrated in vitro safety with prolonged antimicrobial activity, suggesting their potential use in medical applications (Kowalczuk et al., 2015).
Properties
Molecular Formula |
C19H15F3N4O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m0/s1 |
InChI Key |
WUWFMDMBOJLQIV-JTQLQIEISA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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